An In-depth Technical Guide to Ethyl 3,4-difluoro-2-methoxyphenylacetate
An In-depth Technical Guide to Ethyl 3,4-difluoro-2-methoxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-difluoro-2-methoxyphenylacetate, with the CAS Number 1806330-92-6 , is a fluorinated aromatic ester of significant interest in the field of medicinal chemistry.[1] Its structural complexity, featuring a difluoro-substituted benzene ring coupled with a methoxy group and an ethyl acetate moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of fluorine atoms and a methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, such as metabolic stability, binding affinity, and bioavailability.[2]
This guide provides a comprehensive overview of Ethyl 3,4-difluoro-2-methoxyphenylacetate, including its physicochemical properties, a detailed synthesis protocol, its analytical characterization, and its primary application as a key building block in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3,4-difluoro-2-methoxyphenylacetate is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1806330-92-6 | [1] |
| Molecular Formula | C₁₁H₁₂F₂O₃ | [1] |
| Molecular Weight | 230.21 g/mol | [1] |
| IUPAC Name | ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate | [1] |
| Synonyms | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | [1] |
Synthesis Protocol
The synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 2-(3,4-difluoro-2-methoxyphenyl)acetic acid (CAS No: 1558274-26-2), followed by a classic Fischer esterification.[3][4]
Part 1: Synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
A patented method outlines the synthesis of the carboxylic acid precursor, which involves the protection of 2,3-difluorophenol, followed by lithiation and carboxylation, and finally methylation.[5] This multi-step process ensures the correct regioselectivity of the substituents on the aromatic ring.
Causality of Experimental Choices:
-
Protection of the phenolic hydroxyl group: This is essential to prevent it from reacting with the highly basic alkyllithium reagent in the subsequent step. 3,4-dihydropyran is chosen as it forms a stable tetrahydropyranyl (THP) ether.
-
Litiation with an alkyllithium reagent: This step deprotonates the aromatic ring at the most acidic position, ortho to the protected hydroxyl group, allowing for the introduction of the acetic acid side chain.
-
Reaction with tert-butyl 2-bromoacetate: This introduces the protected carboxylic acid moiety. The tert-butyl ester is used as it can be easily hydrolyzed under acidic conditions.
-
Methylation: The final step introduces the methoxy group at the 2-position of the phenyl ring.
Part 2: Fischer Esterification to Ethyl 3,4-difluoro-2-methoxyphenylacetate
This protocol describes the acid-catalyzed esterification of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid with ethanol.
Principle of the Method: Fischer esterification is an equilibrium-controlled reaction.[6] To drive the reaction towards the product (the ester), a large excess of one of the reactants (in this case, ethanol) is used.[6][7] An acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[8]
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3,4-difluoro-2-methoxyphenyl)acetic acid (10.0 g, 0.049 mol).
-
Addition of Reagents: Add anhydrous ethanol (150 mL, a large excess to act as both reactant and solvent).[9]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3,4-difluoro-2-methoxyphenylacetate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Self-Validating System: The success of the synthesis can be validated at multiple stages. The neutralization step with sodium bicarbonate should result in effervescence, confirming the presence of the acid catalyst. The final product's identity and purity can be confirmed by the analytical methods described in the following section.
Analytical Characterization
The structural elucidation and purity assessment of Ethyl 3,4-difluoro-2-methoxyphenylacetate are performed using standard spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of structurally similar compounds, such as ethyl phenylacetate.[3][10][11]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Ethyl group: A triplet integrating to 3 protons (CH₃) is expected around δ 1.2-1.3 ppm, and a quartet integrating to 2 protons (CH₂) is expected around δ 4.1-4.2 ppm. The splitting pattern is due to the coupling between the methyl and methylene protons.
-
Methylene bridge: A singlet integrating to 2 protons (-CH₂-Ar) is expected around δ 3.6-3.8 ppm.
-
Methoxy group: A singlet integrating to 3 protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
-
Aromatic protons: The two protons on the aromatic ring will appear as complex multiplets in the region of δ 6.8-7.2 ppm, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Ethyl group: The methyl carbon (CH₃) is expected around δ 14 ppm, and the methylene carbon (CH₂) is expected around δ 61 ppm.
-
Methylene bridge: The carbon of the -CH₂-Ar group is expected around δ 41 ppm.
-
Methoxy group: The methoxy carbon (-OCH₃) is expected around δ 56 ppm.
-
Ester carbonyl: The carbonyl carbon (C=O) is expected around δ 170 ppm.
-
Aromatic carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants, which can be a key diagnostic feature.
IR (Infrared) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
C=O stretch: A strong, sharp absorption band is expected around 1735-1750 cm⁻¹, characteristic of an ester carbonyl group.[12]
-
C-O stretch: Absorption bands corresponding to the C-O stretching of the ester and the ether linkages are expected in the region of 1000-1300 cm⁻¹.
-
C-F stretch: Strong absorption bands for the C-F bonds are expected in the region of 1000-1400 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-H stretch: Absorptions for sp³ and aromatic sp² C-H bonds will be observed around 2850-3100 cm⁻¹.
MS (Mass Spectrometry)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 230. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the loss of the entire ethyl acetate moiety. The base peak for similar structures like ethyl phenylacetate is often at m/z=91, corresponding to the tropylium ion (C₇H₇⁺).[10]
Applications in Drug Discovery
Ethyl 3,4-difluoro-2-methoxyphenylacetate and its precursor acid are primarily utilized as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Key Intermediate for Tegoprazan
The most prominent application is in the manufacturing process of Tegoprazan , a potassium-competitive acid blocker (P-CAB).[1][3] Tegoprazan is a novel drug for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[1][13][14]
The 3,4-difluoro-2-methoxyphenylacetic acid moiety forms a crucial part of the Tegoprazan molecule. The synthesis of this complex drug involves coupling the precursor acid with other heterocyclic fragments.[1][14] The presence of the difluoro and methoxy groups on the phenyl ring is a deliberate design choice by medicinal chemists to fine-tune the drug's properties.
Rationale for Fluorine and Methoxy Groups in Drug Design:
-
Fluorine: The introduction of fluorine atoms can block metabolic pathways (metabolic switching), increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving oral bioavailability.[2]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its steric bulk and electronic properties can influence the conformation of the molecule, which is critical for its interaction with the biological target.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3,4-difluoro-2-methoxyphenylacetate. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For specific handling and disposal procedures, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 3,4-difluoro-2-methoxyphenylacetate is a specialized chemical intermediate with a critical role in modern pharmaceutical synthesis. Its well-defined synthesis, starting from its carboxylic acid precursor, allows for its incorporation into complex molecules like Tegoprazan. The strategic inclusion of fluorine and methoxy substituents underscores the importance of this building block in the design of new therapeutic agents with optimized pharmacological profiles. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
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